molecular formula C32H34F2N6O4 B13439602 Retigabine 3,3'-Dimer

Retigabine 3,3'-Dimer

Cat. No.: B13439602
M. Wt: 604.6 g/mol
InChI Key: VBWNKGAJVNWJRG-UHFFFAOYSA-N
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Description

Retigabine3,3’-Dimer is a derivative of retigabine, a compound known for its anticonvulsant properties. Retigabine, also known as ezogabine, was primarily used as an adjunctive treatment for partial epilepsies in treatment-experienced adult patients. Retigabine3,3’-Dimer, like its parent compound, is of interest due to its potential therapeutic applications and unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Retigabine3,3’-Dimer typically involves the coupling of two retigabine molecules. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of Retigabine3,3’-Dimer would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Retigabine3,3’-Dimer can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Retigabine3,3’-Dimer has several scientific research applications, including:

Mechanism of Action

Retigabine3,3’-Dimer works primarily by activating a certain family of voltage-gated potassium channels in the brain, specifically the KCNQ/Kv7 channels. This mechanism of action is unique among antiepileptic drugs and may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .

Comparison with Similar Compounds

Similar Compounds

    Flupirtine: Chemically similar to retigabine, used mainly for its analgesic properties.

    Ezogabine: The parent compound of Retigabine3,3’-Dimer, used as an anticonvulsant.

Uniqueness

Retigabine3,3’-Dimer is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This structural difference could potentially enhance its therapeutic efficacy and reduce side effects .

Properties

Molecular Formula

C32H34F2N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate

InChI

InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

VBWNKGAJVNWJRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N

Origin of Product

United States

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